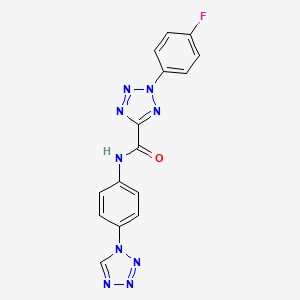

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

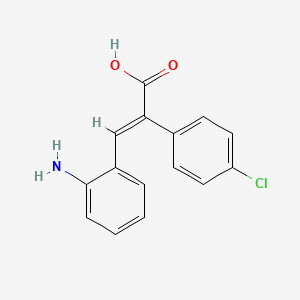

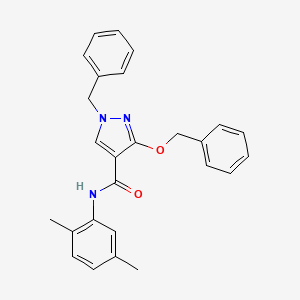

“N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide” is a complex organic compound that contains several functional groups, including a tetrazole ring, a carboxamide group, and a fluorophenyl group. Tetrazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features, including the aromatic phenyl rings, the tetrazole rings, and the carboxamide group. These groups could be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, tetrazole derivatives in general are known to participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and the tetrazole ring can also undergo various transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl group could influence its lipophilicity, which in turn could affect its solubility and permeability .Scientific Research Applications

Structural and Optical Properties

Using hydrothermal synthesis, researchers investigated tetrazolate-yl acylamide tectons with various substituents, including those similar to the chemical structure , to develop crystalline coordination networks. These networks, particularly when paired with cadmium dichloride, exhibited significant second harmonic generation (SHG) efficiencies, highlighting their potential in nonlinear optical applications. The study emphasizes the influence of substituents on the structural topologies and nonlinear optical properties of the resulting coordination networks (Liao et al., 2013).

Antimicrobial Activity and Docking Studies

A study focused on synthesizing derivatives involving tetrazole and thiophene-2-carboxamide moieties, which share a structural motif with the compound , showed promising antimicrobial properties. The compounds underwent biological evaluation and molecular docking studies, suggesting their potential use in developing new antimicrobial agents (Talupur et al., 2021).

Electrochemical and Electrochromic Properties

Research into polyamides with pendent carbazole groups, which have structural similarities to the compound of interest, revealed useful levels of thermal stability and blue photoluminescence. These materials exhibited reversible redox couples upon electrochemical oxidation, indicating their utility in electrochromic devices due to the color change from a colorless neutral form to blue or green oxidized forms (Hsiao et al., 2013).

PARP Inhibition for Cancer Therapy

A series of benzimidazole carboxamide PARP inhibitors, while not directly mentioning the exact compound, explores the framework closely related to N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide. These inhibitors showed excellent potency against PARP-1 enzyme and potential for oral bioavailability, crossing the blood-brain barrier, and distributing into tumor tissue, underscoring their relevance in cancer therapy (Penning et al., 2010).

Microwave-Assisted Synthesis for Bactericidal Activities

The microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide was described, highlighting a method that could potentially apply to the synthesis of compounds with similar structures. These derivatives exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities, suggesting the versatility of the tetrazole and carboxamide functional groups in developing various bioactive compounds (Hu et al., 2011).

Mechanism of Action

properties

IUPAC Name |

2-(4-fluorophenyl)-N-[4-(tetrazol-1-yl)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN9O/c16-10-1-5-13(6-2-10)25-20-14(19-22-25)15(26)18-11-3-7-12(8-4-11)24-9-17-21-23-24/h1-9H,(H,18,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSKAGUPGJTTCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-(azepane-1-carbonyl)phenyl]methyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2460878.png)

![2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2460879.png)

methanone](/img/structure/B2460882.png)

![2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2460886.png)

![N-Methyl-1-pyrazin-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-amine](/img/structure/B2460889.png)

![3-[(4-Bromophenyl)sulfonyl]-5-[4-(2,5-dimethylphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2460891.png)

![N-(2-cyanoethyl)-N-ethyl-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide](/img/structure/B2460893.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2460896.png)